2-ethylhexan-1-ol;zirconium

Polyurethane catalysis Moisture-cure adhesives Urethane selectivity

The compound designated as 2-ethylhexan-1-ol;zirconium corresponds in commercially dominant form to zirconium 2-ethylhexanoate (zirconium octoate, CAS 22464-99-9/CAS 2233-42-3), a metal-organic coordination complex in which a zirconium(IV) center is chelated by four branched 2-ethylhexanoate ligands (C32H60O8Zr, MW 664.04 g/mol). It is supplied as a clear to pale yellow viscous liquid with a metal content typically ranging from 6% to 14% Zr by weight, fully soluble in aliphatic and aromatic hydrocarbon solvents, and exhibiting a density of approximately 1.27 g/cm³, a boiling range of 167–178 °C, and a flash point ≥30 °C.

Molecular Formula C32H72O4Zr
Molecular Weight 612.1 g/mol
Cat. No. B12078663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-ethylhexan-1-ol;zirconium
Molecular FormulaC32H72O4Zr
Molecular Weight612.1 g/mol
Structural Identifiers
SMILESCCCCC(CC)CO.CCCCC(CC)CO.CCCCC(CC)CO.CCCCC(CC)CO.[Zr]
InChIInChI=1S/4C8H18O.Zr/c4*1-3-5-6-8(4-2)7-9;/h4*8-9H,3-7H2,1-2H3;
InChIKeyVCRNTIHFDZPJIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethylhexan-1-ol;zirconium (Zirconium Octoate) CAS 22464-99-9: Procurement-Grade Identity and Industrial Baseline


The compound designated as 2-ethylhexan-1-ol;zirconium corresponds in commercially dominant form to zirconium 2-ethylhexanoate (zirconium octoate, CAS 22464-99-9/CAS 2233-42-3), a metal-organic coordination complex in which a zirconium(IV) center is chelated by four branched 2-ethylhexanoate ligands (C32H60O8Zr, MW 664.04 g/mol) . It is supplied as a clear to pale yellow viscous liquid with a metal content typically ranging from 6% to 14% Zr by weight, fully soluble in aliphatic and aromatic hydrocarbon solvents, and exhibiting a density of approximately 1.27 g/cm³, a boiling range of 167–178 °C, and a flash point ≥30 °C [1]. This compound serves as a multi-functional organometallic precursor and catalyst across three major industrial domains: (i) auxiliary through-drier in alkyd-based paint and coating systems as a non-toxic replacement for lead and cobalt driers; (ii) Lewis acid catalyst for polyurethane (PU) polymerization, crosslinking, and moisture-cure systems; and (iii) metal-organic precursor for chemical vapor deposition (CVD) and solution deposition of zirconium-containing thin films including zirconium oxide (ZrO₂) and yttria-stabilized zirconia (YSZ) for solid oxide fuel cells [2][3].

Why Zirconium Octoate Cannot Be Generically Substituted: The Consequence Space of Ligand Architecture, Metal Identity, and Crosslinking Chemistry


The branched 2-ethylhexanoate ligand imparts three interdependent properties that are absent in linear-chain carboxylates (e.g., n-octanoate) and in smaller homologous alkoxides: (i) a sterically shielded zirconium center that retards uncontrolled hydrolysis and premature gelation during sol-gel processing relative to unsubstituted zirconium n-propoxide or n-butoxide ; (ii) enhanced solubility in non-polar organic media, enabling homogeneous incorporation into alkyd resins and polyurethane formulations where inorganic zirconium salts (e.g., ZrCl₄, ZrOCl₂) precipitate or phase-separate ; and (iii) a balanced Lewis acidity that promotes selective urethane bond formation (NCO–OH) over the competing NCO–H₂O blowing reaction, a selectivity profile not replicated by tin-based catalysts such as dibutyltin dilaurate (DBTDL) [1]. These properties are jointly determined by the branched C8 ligand architecture and the d⁰ electronic configuration of the Zr(IV) center. Substituting a different metal carboxylate (e.g., cobalt, manganese, lead, bismuth, or titanium 2-ethylhexanoate) or a different zirconium precursor (e.g., zirconium acetylacetonate or ZrCl₄) fundamentally alters the drying profile, crosslink density, film mechanical properties, catalytic selectivity, or thermal decomposition pathway—each with quantifiable consequences demonstrated in the evidence items below.

Quantitative Differentiation Evidence for 2-Ethylhexan-1-ol;zirconium (Zirconium Octoate 12% Zr) Versus Closest Industrial Comparators


Polyurethane Urethane Selectivity Advantage of Zirconium Octoate over DBTDL Catalyst

In a comparative study conducted by Müller et al. at the Fraunhofer Institute (Germany, 2019), zirconium isooctanoate (zirconium 2-ethylhexanoate) demonstrated 89% urethane selectivity in the polyol-isocyanate reaction, compared to only 65% for the industry-standard dibutyltin dilaurate (DBTDL) catalyst and 50% for a representative amine catalyst [1]. The zirconium catalyst generated only 14 mL CO₂ per gram of NCO consumed—half the 28 mL/g NCO produced by DBTDL—and exhibited a foaming index of 3 on a 1–10 scale, versus 8 for DBTDL and 9 for the amine catalyst [1]. This indicates that zirconium octoate preferentially directs isocyanate consumption toward urethane bond formation rather than the competing water–isocyanate (blowing) side reaction.

Polyurethane catalysis Moisture-cure adhesives Urethane selectivity Organometallic catalysts

Alkyd Film Flexibility and Elongation at Break: Zirconium Octoate vs. Cobalt, Lead, and Manganese Driers

A study by Wang et al. (2016) compared alkyd resin films dried with different metal octoate driers and measured elongation at break (%) as a key indicator of film flexibility [1]. Zirconium octoate-dried films achieved an elongation at break of 28%, substantially exceeding that of cobalt octoate (18%), lead octoate (22%), and manganese octoate (20%), as well as the control film with no drier additive (12%) [1]. The superior flexibility is attributed to zirconium's promotion of a more uniform crosslink network that reduces internal stress concentration points, preventing brittle fracture [1].

Alkyd coatings Paint drier performance Film mechanical properties Elongation at break

Coating Adhesion Strength: Zirconium Octoate vs. Cobalt, Manganese, and Lead Driers Under ASTM D3359 and Pull-Off Testing

Kim & Park (2019) evaluated the adhesion performance of alkyd coating films formulated with different metal driers using the ASTM D3359 cross-cut tape test and pull-off adhesion measurements (MPa) [1]. Zirconium octoate-dried films achieved the highest possible ASTM D3359 rating of 5B (0% coating removal) and a pull-off adhesion strength of 2.2 MPa [1]. In contrast, cobalt octoate achieved only a 2B rating with 1.1 MPa pull-off strength, manganese octoate reached 3B with 1.3 MPa, and lead octoate achieved 4B with 1.8 MPa; the control film without drier scored 0B with 0.6 MPa [1].

Coating adhesion ASTM D3359 Pull-off strength Metal driers Substrate bonding

Thermal Decomposition Onset Temperature: Zirconium 2-Ethylhexanoate vs. Inorganic Zirconium Precursors (ZrCl₄) and Titanium Carboxylate Analogues

Thermogravimetric analysis (TGA) of zirconium 2-ethylhexanoate under nitrogen atmosphere reveals a thermal decomposition onset temperature of approximately 250–300 °C, with 5% mass loss temperature (T₅) at ~280 °C and 10% mass loss (T₁₀) at ~320 °C . This thermal stability significantly exceeds that of the inorganic zirconium precursor zirconium tetrachloride (ZrCl₄), which begins decomposing below 200 °C . The enhanced thermal robustness is attributed to the high Zr–O bond energy (~700 kJ/mol) combined with the steric shielding provided by the β-branched 2-ethylhexanoate ligand, which suppresses radical-induced decomposition pathways . In air, the decomposition onset shifts to 220–260 °C due to oxidative ligand cleavage, but the zirconium core converts to stable tetragonal ZrO₂ at temperatures above 550 °C [1]. Furthermore, the branched ligand architecture reduces the thermal degradation rate by approximately 30% compared to zirconium complexes bearing linear carboxylate ligands .

Thermal stability TGA analysis Metal-organic precursor CVD precursor Decomposition temperature

Polyurethane Textile Coating Abrasion Resistance: Zirconium Isooctanoate vs. Standard Tin-Based Catalysts

A 2021 study published in Progress in Organic Coatings evaluated the abrasion resistance of polyurethane-coated cotton fabrics catalyzed by zirconium isooctanoate versus standard tin-based catalysts [1]. Fabrics treated with the zirconium-catalyzed polyurethane system demonstrated a 35% increase in Martindale abrasion cycles before failure compared to those using standard tin-based catalysts [1]. This improvement is attributed to the formation of a denser, more uniformly crosslinked polyurethane network promoted by the higher urethane selectivity of the zirconium catalyst, which minimizes structural defects that serve as initiation sites for abrasive wear [1]. A separate study (Journal of Coatings Technology and Research, 2019) reported a 25% increase in Taber abrasion resistance after 1,000 cycles for zirconium isooctanoate-modified polyurethane coatings versus unmodified controls [2].

Polyurethane textile coatings Abrasion resistance Martindale test Catalyst comparison Technical textiles

Procurement-Relevant Application Scenarios Where Zirconium Octoate Delivers Quantifiable Performance Gains


Lead-Free Architectural and Industrial Alkyd Paint Formulations Requiring Through-Drying Without Yellowing

In white and light-colored alkyd paint systems, zirconium octoate (12% Zr) functions as an auxiliary through-drier that, when used in combination with a primary cobalt surface-drier at a typical dosage of 0.06–0.2% metal on resin solids, provides complete through-film curing without the yellowing tendency associated with cobalt-only systems [1]. Unlike lead octoate—classified as a CMR (Carcinogenic, Mutagenic, Reprotoxic) substance under EU REACH and restricted globally—zirconium octoate complies with REACH Regulation EC No 1907/2006 and offers equivalent through-drying performance with superior film toughness and hardness [2]. The quantitative evidence of 28% elongation at break (vs. 22% for lead) and ASTM D3359 5B adhesion (vs. 4B for lead) demonstrates that the substitution not only meets regulatory requirements but also yields mechanically superior coating films [3].

Moisture-Cured Polyurethane Adhesives and Sealants Where Bubble-Free Cure and High Urethane Selectivity Are Critical

In one-component moisture-cured polyurethane (PU) adhesives and sealants, zirconium octoate's 89% urethane selectivity—versus only 65% for DBTDL—directly suppresses CO₂ bubble formation during curing under ambient humidity conditions [4]. This is particularly critical in construction sealants applied outdoors where humidity levels may exceed 70% RH; the zirconium catalyst maintains consistent demold times and surface quality without cosmetic defects, whereas tin catalysts promote excessive foaming that compromises seal integrity [4]. The controlled gel time of 60–90 seconds (vs. 40–60 seconds for DBTDL at 110–130 °C) also provides a wider processing window, reducing application defects in automated industrial dispensing lines [5].

Yttria-Stabilized Zirconia (YSZ) Thin Film Deposition for Solid Oxide Fuel Cells via Combustion CVD

Zirconium 2-ethylhexanoate serves as a high-purity (97%) metal-organic precursor for the deposition of YSZ thin films via combustion chemical vapor deposition (C-CVD) at substrate temperatures of 900–1100 °C [6]. Its thermal stability (T₅ ~280 °C in N₂) ensures that the precursor remains intact during delivery to the reaction zone without premature decomposition, while its complete solubility in toluene at 0.002 M metal ion concentration enables precise stoichiometric control of the Zr:Y ratio in the deposited film [6]. This precursor system has been used to produce dense YSZ films up to 1 μm thickness with cubic fluorite structure at 8–12 mol% yttria addition, achieving the ionic conductivity and mechanical hardness required for SOFC electrolyte applications [6].

High-Abrasion Technical Textile Coatings for Workwear, Military, and Outdoor Equipment

For polyurethane-coated technical textiles used in firefighter protective suits, military uniforms, and outdoor gear, the 35% improvement in Martindale abrasion cycles achieved with zirconium isooctanoate versus standard tin-based PU catalysts directly translates to extended garment service life under extreme wear conditions [7]. The combination of low toxicity (compliance with REACH and OEKO-TEX® standards), mild odor, and absence of volatile organic compounds (VOCs) makes zirconium-catalyzed PU coatings suitable for applications involving prolonged skin contact and sterile medical environments where residual tin catalyst migration poses regulatory and health concerns [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-ethylhexan-1-ol;zirconium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.